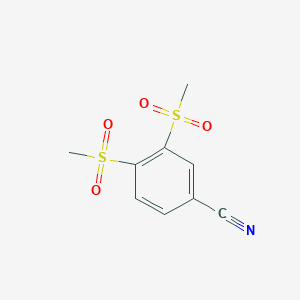

3,4-Dimethanesulfonylbenzonitrile

Description

Properties

IUPAC Name |

3,4-bis(methylsulfonyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)5-9(8)16(2,13)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQGGHQIOTYVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Deployment of Electron-Deficient Benzonitriles in Modern Medicinal Chemistry

Abstract

The benzonitrile moiety, particularly when rendered electron-deficient through substitution, has emerged as a cornerstone building block in contemporary drug design. Its unique combination of physicochemical properties—including its role as a versatile bioisostere, its capacity for critical hydrogen bonding, and its utility as a tunable covalent warhead—has cemented its place in the medicinal chemist's toolkit. This guide provides an in-depth analysis of the strategic application of electron-deficient benzonitriles, exploring their fundamental properties, synthesis, and diverse roles in shaping the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. Through illustrative case studies and detailed protocols, we aim to equip researchers and drug development professionals with the field-proven insights necessary to effectively leverage this privileged scaffold.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, few functional groups offer the versatility and strategic value of the nitrile. When appended to a benzene ring, it forms the benzonitrile scaffold—a structure present in over 60 approved small molecule drugs.[1] The true power of this moiety is unlocked when the aromatic ring is functionalized with electron-withdrawing groups (EWGs), creating an "electron-deficient benzonitrile." This modification profoundly influences the molecule's electronic and steric properties, providing a powerful lever for optimizing drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][3]

The strategic incorporation of an electron-deficient benzonitrile can serve multiple, often simultaneous, functions:

-

Bioisosteric Replacement: It can act as a bioisostere for carbonyls, hydroxyl groups, and even halogens, enabling fine-tuning of polarity and metabolic stability.[2][4][5]

-

Enhanced Target Affinity: The polarized nitrile can act as a potent hydrogen bond acceptor or engage in crucial dipole-dipole interactions within a target's active site.[4][6]

-

Metabolic Blocking: The strong electron-withdrawing nature of the nitrile can shield the aromatic ring from oxidative metabolism, improving drug half-life.[4]

-

Covalent Modulation: The electrophilic character of the nitrile carbon can be harnessed to form reversible covalent bonds with nucleophilic residues like cysteine or serine, a strategy gaining significant traction for achieving high potency and targeting previously "undruggable" proteins.[1][7]

This guide will deconstruct these roles, providing a framework for the rational design and application of these critical building blocks.

Core Physicochemical Properties and Their Mechanistic Implications

The utility of the benzonitrile scaffold is rooted in the distinct properties of the cyano (-C≡N) group. Understanding these properties is paramount to predicting and optimizing its behavior in a biological system.

Electronic Effects and Molecular Interactions

The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon, which increases its electronegativity. This creates a strong dipole moment, making the nitrogen atom a good hydrogen bond acceptor and the carbon atom electrophilic.[6][8]

When attached to a benzene ring, the nitrile group exerts its influence through two primary mechanisms:

-

Inductive Effect: The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect: The π-system of the nitrile can withdraw electron density from the aromatic ring, particularly from the ortho and para positions.

This strong electron-withdrawing nature polarizes the aromatic π-system, which can enhance crucial π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in a protein's binding pocket.[2][4]

The Benzonitrile as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of lead optimization.[9] The benzonitrile moiety is a highly effective bioisostere for several key functional groups.

| Bioisosteric Replacement For | Rationale & Advantage | Example Application Area |

| Carbonyl Group | Mimics the hydrogen bond accepting capability of the carbonyl oxygen.[4] | Aromatase inhibitors, where it mimics a ketone in the natural substrate.[4] |

| Halogen (e.g., -Cl, -Br) | Similar size and electron-withdrawing properties. Can improve metabolic stability and reduce lipophilicity compared to heavier halogens.[4] | CNS drugs, kinase inhibitors. |

| Hydroxyl/Carboxyl Groups | The strong dipole can facilitate polar interactions, acting as a surrogate for hydroxyl or carboxyl groups.[6] | Various, used to modulate solubility and polarity. |

This versatility allows chemists to navigate complex Structure-Activity Relationships (SAR), systematically replacing metabolically labile or toxic groups while preserving or enhancing target affinity.[5]

Synthetic Strategies for Core Building Blocks

The accessibility of substituted benzonitriles is crucial for their widespread use. Several robust synthetic methods are employed, with the choice often depending on the desired substitution pattern and the nature of the starting materials.

Palladium-Catalyzed Cyanation of Aryl Halides

One of the most common and versatile methods for synthesizing benzonitriles is the palladium-catalyzed cyanation of aryl bromides or iodides using a cyanide source like zinc cyanide (Zn(CN)₂).[10]

Detailed Experimental Protocol: Synthesis of 4-cyanobenzoic acid from 4-iodobenzoic acid [10]

This protocol illustrates a typical palladium-catalyzed cyanation followed by hydrolysis.

Step 1: Cyanation

-

To a reaction flask, add 4-iodobenzoic acid (1.0 eq), zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude 4-cyanobenzoic acid intermediate.

Step 2: Hydrolysis (if desired)

-

Dissolve the crude benzonitrile intermediate in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (NaOH).

-

Heat the mixture to reflux and stir for 2-4 hours until the nitrile is fully converted to the carboxylate salt.

-

Cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

This self-validating system relies on the clear disappearance of the starting aryl halide and the appearance of the benzonitrile product, which can be easily tracked by standard analytical techniques.

Applications in Drug Design: Case Studies

The true impact of electron-deficient benzonitriles is best understood through their application in successful drug discovery programs.

Non-Covalent Interactions: Aromatase Inhibitors

Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target for hormone-dependent breast cancer.[11] The drugs Letrozole and Anastrozole are potent non-steroidal aromatase inhibitors that feature a core benzonitrile moiety.

-

Causality of Design: In these molecules, the electron-deficient benzonitrile acts as a bioisostere for the ketone group of the natural androgen substrates.[4] Molecular docking studies reveal that the linear shape of the benzonitrile fits perfectly into the enzyme's active site.[2] The nitrogen atom of the nitrile forms a crucial coordinate bond with the heme iron of the cytochrome P450 unit within the aromatase enzyme, leading to potent and selective inhibition. The electron-withdrawing nature of the nitrile enhances the electronic character of the ring system, contributing to optimal binding.[2][11]

Reversible Covalent Inhibition: Targeting Proteases

The nitrile group can act as a "mild" electrophilic warhead, capable of reacting with nucleophilic residues like cysteine in an enzyme's active site to form a reversible covalent bond.[1][12] This strategy offers the high potency of covalent inhibition while minimizing the risk of off-target reactions associated with more aggressive warheads.[7]

-

Mechanism of Action: In a typical cysteine protease, a catalytic dyad involving a cysteine and a histidine residue is responsible for peptide bond hydrolysis.[1] A nitrile-based inhibitor positions its electrophilic nitrile carbon near the nucleophilic thiolate of the cysteine. The thiolate attacks the nitrile carbon, forming a transient covalent thioimidate adduct, which effectively shuts down the enzyme's catalytic activity.[1] The reversibility of this bond is a key advantage for safety.[13]

This approach has been successfully applied in the development of inhibitors for viral proteases (e.g., for COVID-19) and parasitic diseases.[7][12]

Challenges and Future Directions

Despite their broad utility, the use of benzonitriles is not without challenges.

-

Metabolism: While generally stable, the nitrile group can, in rare cases, be hydrolyzed in vivo to a carboxylic acid or amide.[4] This metabolic pathway must be assessed during preclinical development. Strategies like placing the nitrile on a fully substituted carbon can prevent oxidation and potential cyanide release.[4]

-

Off-Target Effects: The reactivity of covalent nitrile inhibitors must be carefully tuned to ensure selectivity for the target enzyme and avoid unwanted reactions with other biological nucleophiles.[1]

Future research is focused on developing novel benzonitrile building blocks with finely tuned electronic properties and exploring their application in emerging therapeutic modalities, such as targeted protein degraders (PROTACs), where the nitrile can serve as a key recognition element or a reversible covalent linker.[13]

Conclusion

Electron-deficient benzonitriles are a powerful and versatile class of building blocks that have proven their value across a wide range of therapeutic areas. Their ability to act as bioisosteres, engage in critical non-covalent interactions, and serve as tunable reversible covalent warheads provides medicinal chemists with a robust platform for lead optimization. A thorough understanding of their synthesis, physicochemical properties, and mechanistic roles is essential for any scientist or researcher involved in the design of next-generation small molecule therapeutics.

References

- Title: Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC Source: National Center for Biotechnology Information URL

- Title: Nitriles: an attractive approach to the development of covalent inhibitors - PMC Source: National Center for Biotechnology Information URL

- Title: Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead: recent advancement in the field of viral and parasitic diseases - Usiena air Source: Università di Siena URL

- Title: Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing Source: Royal Society of Chemistry URL

- Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC Source: National Center for Biotechnology Information URL

- Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC Source: National Center for Biotechnology Information URL

- Title: Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols - Benchchem Source: Benchchem URL

- Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: Royal Society of Chemistry URL

- Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: ResearchGate URL

- Title: Application of Nitrile in Drug Design - ResearchGate Source: ResearchGate URL

- Title: Benzonitrile Definition - Organic Chemistry Key Term |...

- Title: Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL

- Title: Fast and efficient synthesis of 14C labelled benzonitriles and their corresponding acids Source: ResearchGate URL

- Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC Source: National Center for Biotechnology Information URL

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Covalent reversible inhibitors of cysteine proteases containing the nitrile warhead: recent advancement in the field of viral and parasitic diseases [usiena-air.unisi.it]

- 8. fiveable.me [fiveable.me]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Dynamics of 3,4-Bis(methylsulfonyl)benzonitrile in Dimethyl Sulfoxide (DMSO): A Technical Guide for Preclinical Formulation

Executive Summary

In early-stage drug discovery and high-throughput screening (HTS), the fidelity of stock solutions is paramount. 3,4-Bis(methylsulfonyl)benzonitrile (CAS: 1208406-84-1) is a highly functionalized, electron-deficient aromatic building block[1]. Due to its rigid crystalline structure and high polarity, achieving stable, high-concentration stock solutions requires a precise understanding of solvation thermodynamics. This whitepaper provides an in-depth analysis of the compound's solubility profile in Dimethyl Sulfoxide (DMSO), detailing the causality behind solvent selection, thermodynamic barriers, and a self-validating protocol for generating robust stock solutions.

Physicochemical Profiling & Solvation Thermodynamics

To dissolve a compound, the energy released by solvent-solute interactions must overcome the crystal lattice energy of the solid. 3,4-Bis(methylsulfonyl)benzonitrile presents a unique thermodynamic challenge:

-

High Dipole Moment: The presence of two methylsulfonyl (

) groups and a benzonitrile ( -

Absence of Hydrogen Bond Donors: With zero H-bond donors, the molecule cannot form hydrogen bonds with protic solvents (like water or ethanol), making it practically insoluble in aqueous media.

-

Solvent Matching: DMSO is a highly polar aprotic solvent with a high dielectric constant (

) and a strong dipole moment (3.96 D) [2]. The sulfur-oxygen double bond in DMSO perfectly aligns with the highly polarizable sulfone and nitrile groups of the solute via strong dipole-dipole interactions, facilitating rapid solvation.

However, structurally similar methylsulfonyl-aromatics often exhibit a "kinetic trap" during dissolution [3]. While thermodynamically soluble up to ~100 mg/mL in DMSO, the strong intermolecular packing of the di-sulfone groups requires mechanical energy (sonication) and thermal energy to break the initial crystal lattice. Furthermore, DMSO is highly hygroscopic; the absorption of atmospheric water rapidly decreases the solvent's capacity to solvate non-hydrogen-bonding aromatics, leading to spontaneous precipitation.

Thermodynamic solvation pathway of the compound in DMSO.

Quantitative Solubility Parameters

The following table synthesizes the physicochemical parameters and extrapolated solubility metrics for 3,4-bis(methylsulfonyl)benzonitrile to guide molarity calculations and assay planning.

| Parameter | Value / Metric | Causality & Formulation Implication |

| Molecular Weight | 259.3 g/mol | Critical for molarity conversions (e.g., 25.93 mg/mL = 100 mM). |

| Functional Groups | 2x | High polarity necessitates a polar aprotic solvent; incompatible with non-polar organics. |

| H-Bond Donors | 0 | Relies entirely on dipole-dipole and dispersion forces for solvation. |

| Est. Max Solubility (DMSO) | ~50 - 100 mg/mL | High solubility achievable, but kinetically limited by crystal lattice energy [3]. |

| Moisture Sensitivity | High | Water in DMSO will competitively bind solvent molecules, causing solute nucleation. |

Experimental Methodology: Self-Validating Stock Preparation

To ensure scientific integrity, the preparation of DMSO stock solutions must not rely solely on visual inspection, which often fails to detect micro-suspensions. The following Standard Operating Procedure (SOP) incorporates a self-validating centrifugation step to guarantee true solvation.

Materials Required:

-

3,4-Bis(methylsulfonyl)benzonitrile powder (Desiccated, room temperature).

-

Anhydrous DMSO (

, water -

Amber glass vials (to prevent potential UV-induced degradation).

-

Bath sonicator and temperature-controlled vortex mixer.

Step-by-Step Protocol:

-

Thermal Equilibration: Allow the compound and anhydrous DMSO to equilibrate to room temperature (20-25°C) in a desiccator before opening. Causality: Opening cold vials causes immediate atmospheric condensation, introducing water that will irreversibly crash the compound out of solution.

-

Gravimetric Addition: Weigh the desired mass of 3,4-bis(methylsulfonyl)benzonitrile into an amber glass vial. For a standard 50 mM screening stock, weigh 12.96 mg.

-

Solvent Introduction: Add exactly 1.0 mL of anhydrous DMSO. Immediately cap the vial tightly to prevent moisture ingress.

-

Kinetic Disruption: Vortex the mixture at 2000 RPM for 60 seconds. If particulate matter remains, transfer the vial to a bath sonicator set to 37°C for 5–10 minutes. Causality: Acoustic cavitation from sonication provides the localized activation energy required to shatter the di-sulfone crystal lattice without degrading the molecule.

-

Self-Validation (The Micro-Centrifugation Test): Transfer a 100

L aliquot of the visually clear solution to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes.-

Validation Check: Carefully inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the system is a suspension, not a true solution. You must add more solvent or apply further sonication. If no pellet forms, thermodynamic solvation is confirmed.

-

-

Storage: Aliquot the validated stock into single-use volumes and store at -20°C. DMSO freezes at 18.5°C; ensure aliquots are completely thawed and vortexed prior to downstream use.

Step-by-step workflow for preparing and validating DMSO stock solutions.

Troubleshooting & Quality Control

-

Precipitation upon dilution in aqueous assay buffers: This is a classic solvent-shift crash. When the DMSO stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound stranded. Solution: Maintain a final DMSO concentration of at least 1-2% in the assay, or pre-dilute the DMSO stock into an intermediate solvent (like PEG-400 or Tween-80) before introducing it to the aqueous phase.

-

Crystallization during storage: DMSO stocks stored at -20°C will freeze. Upon thawing, the compound may temporarily precipitate due to the localized concentration gradients formed during the freezing process. Always heat to 37°C and vortex vigorously before using a thawed aliquot.

References

- BLD Pharm. (n.d.). 1208406-84-1 | 3,4-Dimethanesulfonylbenzonitrile.

- Cheméo. (n.d.). Chemical Properties of Dimethyl Sulfoxide (CAS 67-68-5).

- MedChemExpress. (n.d.). 4'-(Methylsulfonyl)acetophenone | Biochemical Reagent.

Navigating the Synthesis and Handling of 3,4-Dimethanesulfonylbenzonitrile: A Technical Safety and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethanesulfonylbenzonitrile is a niche chemical intermediate with potential applications in pharmaceutical and materials science research. Its molecular architecture, featuring a nitrile group and two electron-withdrawing methanesulfonyl substituents on a benzene ring, suggests unique reactivity and potential biological activity. However, this same functionality necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the extrapolated safety data, handling procedures, and relevant chemical principles for 3,4-dimethanesulfonylbenzonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally similar molecules to provide a robust framework for its safe utilization in a laboratory setting.

Introduction: Understanding the Compound's Nature

The presence of both a nitrile (-CN) and two methanesulfonyl (-SO₂CH₃) groups on the aromatic ring of 3,4-dimethanesulfonylbenzonitrile governs its chemical and toxicological profile. The nitrile group is a common feature in many pharmaceuticals and introduces a potential for toxicity, primarily through mechanisms that can involve the release of cyanide ions in vivo, although this is less common for aromatic nitriles.[1] The methanesulfonyl groups are strong electron-withdrawing groups, which can influence the reactivity of the aromatic ring and the nitrile moiety. This guide will deconstruct the potential hazards by examining analogous compounds and provide actionable protocols for risk mitigation.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for 3,4-dimethanesulfonylbenzonitrile, the following properties are extrapolated from closely related analogs such as 4-(methylsulfonyl)benzonitrile.

| Property | Predicted Value/Information | Source/Basis of Extrapolation |

| Molecular Formula | C₉H₉NO₄S₂ | Calculation |

| Molecular Weight | 259.31 g/mol | Calculation |

| Appearance | Likely a solid at room temperature. | Based on analogs like 4-(methylsulfonyl)benzonitrile which is a solid. |

| Melting Point | Expected to be elevated due to high polarity and potential for intermolecular interactions. | General principle for aromatic compounds with multiple polar functional groups. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile). Poorly soluble in water. | Based on the polar nature of the sulfonyl and nitrile groups. |

| Vapor Pressure | Expected to be low due to high molecular weight and polarity. | General principle for non-volatile organic solids. |

Hazard Identification and Risk Assessment: A Composite Analysis

The hazard profile of 3,4-dimethanesulfonylbenzonitrile is inferred from compounds containing benzonitrile and sulfonyl functional groups.

GHS Hazard Classification (Predicted)

Based on the GHS classifications for 4-(methylsulfonyl)benzonitrile[2] and general information on benzonitriles[1][3], the following classifications are anticipated:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2]

A warning signal word is appropriate for these hazard levels.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled. Dusts may cause respiratory tract irritation.

-

Skin Contact: Harmful in contact with skin. May cause skin irritation, redness, and pain.[2][4] Prolonged or repeated exposure should be avoided.

-

Eye Contact: Causes serious eye irritation.[2] Direct contact can lead to redness, tearing, and pain.

-

Ingestion: Harmful if swallowed.[1][3] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting. While aromatic nitriles are generally less likely to release cyanide than their aliphatic counterparts, this possibility should not be entirely dismissed without specific toxicological data.

Safe Handling and Storage: A Proactive Approach

A multi-layered approach to safety is essential when handling 3,4-dimethanesulfonylbenzonitrile.

Engineering Controls:

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.

-

Containment: For weighing and transferring, consider using a balance enclosure or a powder containment hood to minimize dust dispersion.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling Procedures:

-

Avoid creating dust. Use techniques such as gentle scooping rather than pouring.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: A Step-by-Step Guide

Workflow for a Typical Reaction Setup

The following diagram illustrates a generalized workflow for using 3,4-dimethanesulfonylbenzonitrile in a chemical reaction.

Caption: Generalized workflow for a chemical reaction involving 3,4-dimethanesulfonylbenzonitrile.

Detailed Protocol for Handling and Dispensing

-

Preparation: Don all required PPE (lab coat, safety goggles, and gloves). Ensure the chemical fume hood is operational.

-

Weighing: Place a weighing paper or a suitable container on the analytical balance inside the fume hood.

-

Dispensing: Using a clean spatula, carefully transfer the desired amount of 3,4-dimethanesulfonylbenzonitrile onto the weighing paper. Avoid any rapid movements that could generate dust.

-

Transfer: Carefully fold the weighing paper and transfer the solid to the reaction vessel. Alternatively, use a powder funnel.

-

Clean-up: Wipe down the spatula and the balance with a damp paper towel to collect any residual dust. Dispose of the paper towel in the appropriate chemical waste container.

-

Handwashing: Wash hands thoroughly with soap and water after the procedure.

Emergency and First-Aid Measures

In case of exposure, immediate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Disposal Considerations

All waste containing 3,4-dimethanesulfonylbenzonitrile should be treated as hazardous waste.

-

Solid Waste: Collect in a designated, labeled, and sealed container for hazardous solid waste.

-

Liquid Waste: Collect reaction residues and solvent washes in a labeled container for hazardous liquid waste.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Conclusion: A Commitment to Safety and Scientific Integrity

While 3,4-dimethanesulfonylbenzonitrile presents a unique set of potential hazards, a thorough understanding of its extrapolated safety profile and the diligent application of the protocols outlined in this guide will enable researchers to handle this compound with a high degree of safety. The principles of proactive risk assessment, proper use of engineering controls and personal protective equipment, and adherence to established safe laboratory practices are paramount. By integrating these measures into the experimental workflow, the scientific community can continue to explore the potential of this and other novel chemical entities responsibly.

References

-

Chem Service. Safety Data Sheet for Benzonitrile. (2015, January 12). [Link]

-

Nevada Division of Environmental Protection. Toxicological Profiles for Three Organic Acids. (2007, November 16). [Link]

-

PubChem. 4-(Methylsulfonyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

Australian Government Department of Health. Benzonitrile: Human health tier II assessment. (2019, March 8). [Link]

- Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

ResearchGate. Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. [Link]

- Google Patents. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile.

-

PMC. 4-[Bis(1H-indol-3-yl)methyl]benzonitrile. [Link]

-

PMC. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. [Link]

Sources

Technical Guide: Sourcing and Synthesis of 3,4-bis(methylsulfonyl)benzonitrile

The following technical guide details the sourcing, pricing dynamics, and synthesis of 3,4-bis(methylsulfonyl)benzonitrile , a highly specialized electron-deficient building block.

Part 1: Executive Summary & Chemical Profile

3,4-bis(methylsulfonyl)benzonitrile is a rare, high-value intermediate characterized by extreme electron deficiency. The presence of two strong electron-withdrawing sulfonyl groups (

-

Medicinal Chemistry: Synthesis of COX-2 inhibitors and PDE4 inhibitors where bioisosteres of catechol are required.

-

Material Science: Electron-transport materials in OLEDs due to low LUMO energy levels.

-

Advanced Synthesis: Precursor for ortho-functionalized arenes via

displacement of the sulfonyl groups.

Chemical Identity

| Property | Specification |

| Chemical Name | 3,4-bis(methylsulfonyl)benzonitrile |

| CAS Number | 1208406-84-1 (Primary), 893734-96-8 (Related analog reference) |

| Molecular Formula | |

| Molecular Weight | 259.30 g/mol |

| Structure | Benzonitrile core with methylsulfonyl groups at positions 3 and 4.[1][2][3][4][5][6][7][8][9][10] |

| Physical State | White to off-white crystalline solid. |

| Solubility | Soluble in DMSO, DMF, Acetonitrile; poorly soluble in water/hexanes. |

Part 2: Market Landscape – Suppliers & Pricing

This compound is not a bulk commodity . It is classified as a "Level 3" research chemical—available primarily through catalog houses that source from custom synthesis labs in China and India.

Current Pricing Tiers (Q4 2025 Estimates)

Pricing is highly volatile and volume-dependent. The "Make vs. Buy" threshold is approximately 10 grams .

| Quantity | Market Price Range (USD) | Lead Time | Sourcing Strategy |

| 100 mg | $120 – $180 | 1–2 Weeks | Catalog (e.g., MolPort, ChemSpace) |

| 1 gram | $400 – $650 | 2–3 Weeks | Catalog / Specialist Distributor |

| 10 grams | $2,500 – $3,200 | 4–6 Weeks | Custom Synthesis Request |

| 100 grams | $12,000+ | 8–10 Weeks | Contract Manufacturing (CMO) |

Verified Supplier Ecosystem

Do not rely on a single catalog listing. Use the following aggregators to validate stock, as "In Stock" often means "Synthesized upon Order."

-

Primary Aggregators:

-

MolPort / ChemSpace: Best for checking global inventory from boutique synthesis labs (e.g., Enamine, Vitas-M).

-

SciFinder / PubChem: Use CAS 1208406-84-1 to trace original manufacturers.

-

-

Key Manufacturers (Origin):

-

Note: Most US/EU suppliers (Sigma, Fisher) re-label products from these sources.

-

Nanjing Chemlin Chemical: Often holds building block inventory.

-

Angene Chemical: Specializes in sulfonyl derivatives.

-

Leyan (Shanghai Haohong): A primary source for this specific CAS in the Asian market.

-

Part 3: Technical Synthesis Protocol (The "Make" Option)

For requirements exceeding 10 grams , in-house synthesis is significantly more cost-effective (

Synthetic Strategy: The Thioether Oxidation Route

The most robust route utilizes 3,4-dichlorobenzonitrile (a cheap commodity, ~$0.60/g) as the starting material. Direct displacement of chlorides with methanethiolate followed by oxidation avoids the use of expensive organometallics.

Reaction Workflow Diagram

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (

Detailed Experimental Protocol

Step 1: Synthesis of 3,4-bis(methylthio)benzonitrile

Mechanism: Double

-

Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Reagents:

-

3,4-Dichlorobenzonitrile (17.2 g, 100 mmol)

-

Sodium Methanethiolate (NaSMe) (19.3 g, 275 mmol, 2.75 eq)

-

DMF (Dimethylformamide) (150 mL) - Must be dry.

-

-

Procedure:

-

Dissolve 3,4-dichlorobenzonitrile in DMF under

atmosphere. -

Add NaSMe portion-wise (exothermic).

-

Heat to 100–110°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The intermediate is less polar than the starting material.

-

Workup: Cool to RT. Pour into ice water (600 mL). The bis-thioether will precipitate as a yellow solid. Filter, wash with water, and dry.

-

Yield Expectation: 85–92% (approx. 17–18 g).

-

Step 2: Oxidation to 3,4-bis(methylsulfonyl)benzonitrile

Mechanism: Oxidation of sulfide to sulfone (

-

Setup: 500 mL flask.

-

Reagents:

-

3,4-bis(methylthio)benzonitrile (10 g, from Step 1)

-

Sodium Tungstate Dihydrate (

) (2 mol% catalyst) -

Hydrogen Peroxide (30% aq, 6 eq) or mCPBA (2.5 eq if scale is small).

-

Solvent: Methanol (100 mL) or Acetic Acid.

-

-

Procedure (Green Chemistry Route):

-

Suspend the thioether and tungstate catalyst in Methanol.

-

Add

dropwise at 60°C. Caution: Exothermic. -

Reflux for 4 hours. The suspension will likely clear then reprecipitate the sulfone.

-

Workup: Cool to 0°C. Filter the white crystalline solid. Wash with cold methanol.

-

Yield Expectation: 80–85%.

-

Part 4: Quality Assurance & Procurement Decision Matrix

When sourcing this material, purity is critical because mono-sulfonated impurities (e.g., 3-chloro-4-methylsulfonylbenzonitrile) are potent electrophiles that can ruin downstream biological assays.

Procurement Decision Tree

Use this logic to decide between buying and synthesizing:

Caption: Cost-benefit analysis threshold is approximately 5-10 grams.

Analytical Specifications (QC Criteria)

-

1H NMR (DMSO-d6): Look for two distinct methyl singlets (approx.

3.3–3.5 ppm) and aromatic signals shifted downfield ( -

HPLC Purity: >97% is required.

-

Key Impurity: 3-chloro-4-(methylsulfonyl)benzonitrile (Result of incomplete Step 1 substitution). Detectable by LC-MS (Mass shift -46 vs product).

References

-

ChemicalBook. (2025). Product Entry: 3,4-Dimethanesulfonylbenzonitrile (CAS 1208406-84-1).[11] Retrieved from

- Shibata, N. (2011). Process for production of fluorinated compounds. U.S. Patent Application US20110319637A1.

-

BenchChem. (2025). Synthesis of 3,4-Difluorobenzonitrile and analogs. Retrieved from

-

Sigma-Aldrich. (2025). 3,4-Dichlorobenzonitrile Product Specification. Retrieved from

-

PubChem. (2025). Compound Summary: 3,4-bis(methylsulfonyl)benzonitrile. National Library of Medicine. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3,4-Dichlorobenzonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patent EP-2551265-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Cyano-2-fluoro-phen-oxy)phenyl 4-methyl-benzene-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KR970007343B1 - Process for preparing a mixture of 1-(2-chloro)styryl-4-(2-cyano) styrylbenzene and 1,4,-bis(2-cyanostyryl)benzene - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. Buy 3,4-Bis(benzyloxy)benzonitrile [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 苯并[1,3]二硫 1,1,3,3-四氧 | 1,3-Benzodithiole, 1,1,3,3-tetraoxi | 112520-09-9 - 乐研试剂 [leyan.com]

Methodological & Application

Synthesis of 3,4-dimethanesulfonylbenzonitrile from 3,4-bis(methylthio)benzonitrile

Executive Summary

This application note details a robust, scalable protocol for the oxidation of 3,4-bis(methylthio)benzonitrile to 3,4-dimethanesulfonylbenzonitrile (also known as 3,4-bis(methylsulfonyl)benzonitrile). Unlike mono-sulfide oxidations, this transformation requires forcing conditions to overcome the electron-withdrawing nature of the nitrile group and the steric/electronic deactivation introduced after the first sulfone forms.

We utilize an in-situ generated peracetic acid system (

Key Advantages of this Protocol:

-

Chemoselectivity: Preserves the nitrile functionality (avoiding hydrolysis to amide).

-

Scalability: Avoids chromatography; relies on crystallization.

-

Safety: Includes specific thermal control parameters to manage the exotherm of peracid formation.

Reaction Mechanism & Strategy

The transformation proceeds via a stepwise electrophilic oxidation. The oxidant is peracetic acid , generated in equilibrium by the reaction of hydrogen peroxide with acetic acid.

Mechanistic Pathway

-

Generation of Electrophile:

-

First Oxidation (Sulfide

Sulfoxide): Rapid nucleophilic attack of sulfur on the peracid oxygen. -

Second Oxidation (Sulfoxide

Sulfone): Slower step. The sulfoxide is less nucleophilic than the sulfide. The electron-withdrawing nitrile and the first formed sulfone/sulfoxide group deactivate the ring, requiring elevated temperatures (

Visualization of Pathway

Caption: Stepwise oxidation pathway showing the kinetic distinction between sulfoxide and sulfone formation.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 10 mmol (approx. 2.0 g of starting material).

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |

| 3,4-bis(methylthio)benzonitrile | 195.30 | 1.0 | 1.95 g | Substrate |

| Hydrogen Peroxide (30% aq) | 34.01 | 6.0 | ~6.8 mL | Oxidant (Excess) |

| Glacial Acetic Acid | 60.05 | Solvent | 20 mL | Solvent/Catalyst |

| Ethanol | 46.07 | N/A | As needed | Recrystallization |

Note on Stoichiometry: Theoretically, 4.0 equivalents of oxidant are required (2 'O' atoms per sulfur). We use 6.0 equivalents to account for thermal decomposition of

Step-by-Step Methodology

Phase 1: Setup and Addition (Exotherm Control)

-

Apparatus: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Place in a water bath (initially at room temperature).

-

Solvation: Charge the flask with 3,4-bis(methylthio)benzonitrile (1.95 g) and Glacial Acetic Acid (20 mL). Stir until the solid is mostly suspended/dissolved.

-

Oxidant Addition: Add 30% Hydrogen Peroxide (6.8 mL) dropwise via the addition funnel over 20 minutes.

-

Critical Check: Monitor internal temperature. The formation of peracetic acid is exothermic. Do not allow temperature to exceed 45°C during addition to prevent runaway decomposition.

-

Phase 2: Reaction Drive (Thermodynamic Phase)

-

Heating: Once addition is complete and the initial exotherm subsides, heat the reaction mixture to 70–80°C .

-

Monitoring: Maintain this temperature for 3–5 hours .

-

TLC Monitoring: Use 50% EtOAc/Hexanes.

-

Start Material (Sulfide): High Rf (~0.8), non-polar.

-

Intermediate (Sulfoxide): Low Rf, very polar.

-

Product (Sulfone): Medium Rf (~0.4-0.5), distinct spot.

-

Endpoint: Disappearance of the baseline sulfoxide spot.

-

Phase 3: Workup and Isolation

-

Cooling: Allow the mixture to cool slowly to room temperature. The bis-sulfone product is significantly less soluble in cold acetic acid/water than the starting material and may begin to crystallize.

-

Quenching: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. This precipitates the product and dilutes the remaining acid.

-

Filtration: Filter the white precipitate using a Büchner funnel.

-

Washing: Wash the filter cake with:

-

Cold water (

mL) to remove acetic acid. -

Cold saturated

( -

Cold water (

mL) to remove salts.

-

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Purification (If Necessary)

While the precipitation method typically yields >95% purity, trace sulfoxide can be removed by recrystallization from Ethanol/Water (9:1) or pure Ethanol if solubility permits.

Process Workflow Diagram

Caption: Operational workflow emphasizing thermal control points.

Quality Control & Validation

To ensure the protocol was successful, verify the following analytical markers.

| Analytical Method | Expected Result | Interpretation |

| IR Spectroscopy | Strong bands at 1320 cm⁻¹ and 1150 cm⁻¹ | Characteristic |

| IR Spectroscopy | Band at ~2230 cm⁻¹ | Retention of Nitrile ( |

| ¹H NMR | Singlet shift from ~2.5 ppm (S-Me) to ~3.2–3.4 ppm ( | Significant downfield shift due to electron-withdrawing sulfone. |

| Melting Point | Sharp, High MP (>200°C typical for bis-sulfones) | Broad range indicates mixed sulfoxide/sulfone contamination. |

Troubleshooting Guide

-

Issue: Product contains sulfoxide (lower MP, extra NMR peaks).

-

Cause: Insufficient heating or old

. -

Fix: Resuspend crude in AcOH, add 1.0 eq fresh

, and heat to 80°C for 2 hours.

-

-

Issue: Low Yield / No Precipitate.

-

Cause: Product too soluble in AcOH.

-

Fix: Concentrate the reaction mixture by 50% on a rotovap before pouring into ice water.

-

References

-

Tumula, V. R., et al. (2012).[6] "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15." Reaction Kinetics, Mechanisms and Catalysis.

-

Karimi, B., et al. (2005).[7] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide." Organic Letters.

-

Organic Chemistry Portal. "Synthesis of Sulfones: Recent Literature." (General methodology overview).

-

Voutyritsa, E., et al. (2017).[7] "Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones." Synthesis.

Sources

Application Note: Chemoselective Reduction of 3,4-Dimethanesulfonylbenzonitrile to Benzylamine

Executive Summary & Strategic Rationale

The reduction of nitriles to primary amines is a foundational transformation in pharmaceutical synthesis and materials science. However, when the substrate contains highly oxidized, sensitive moieties—such as the two methanesulfonyl (-SO₂CH₃) groups in 3,4-dimethanesulfonylbenzonitrile —the choice of reducing agent dictates the success and safety of the protocol. Standard catalytic hydrogenation (e.g., Pd/C) is often plagued by catalyst poisoning due to sulfur lone pairs, while potent nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) risk over-reduction, leading to sulfone cleavage or sulfide formation[1].

This application note details a highly chemoselective, self-validating protocol utilizing Borane-Tetrahydrofuran (BH₃·THF) to quantitatively reduce the nitrile to a primary benzylamine while preserving the structural integrity of the bis-sulfone framework.

Mechanistic Causality: Overcoming Sulfone Reactivity

As an Application Scientist, it is critical to understand why a reagent is chosen rather than just following a recipe. The success of this protocol relies on the fundamental difference between nucleophilic and electrophilic reducing agents:

-

The Pitfall of Nucleophilic Hydrides (LiAlH₄): Nucleophilic hydrides attack the most electrophilic centers in a molecule[2]. Because the 3,4-bis(methanesulfonyl) aromatic ring is profoundly electron-poor, the sulfone sulfur atoms become highly susceptible to nucleophilic attack. This leads to unwanted C-S bond cleavage or reduction to sulfides[1].

-

The Superiority of Electrophilic Borane (BH₃): BH₃ is an electrophilic reducing agent. The reaction initiates via Lewis acid-base coordination between the empty p-orbital of boron and the lone pair of the nitrile nitrogen. The oxygen atoms of the sulfone groups are extremely poor Lewis bases compared to the sp-hybridized nitrile nitrogen. Consequently, BH₃ strictly coordinates to the nitrile, enhancing its electrophilicity and driving a localized, intramolecular hydride transfer that completely ignores the sulfone moieties[3].

Reaction Pathway Visualization

Chemoselective reduction pathway of cyano-sulfones using BH3·THF vs. harsh hydrides.

Reductant Efficacy & Optimization Data

To validate the selection of BH₃·THF, the following table summarizes the quantitative performance of various reducing agents against cyano-sulfone substrates based on established literature baselines.

| Reducing Agent | Nitrile Conversion | Primary Amine Selectivity | Sulfone Tolerance | Mechanistic Outcome / Notes |

| BH₃·THF (1.0 M) | >98% | >95% | Excellent | Electrophilic coordination prevents sulfone reduction[1]. |

| LiAlH₄ | >95% | Variable | Poor | Nucleophilic attack leads to sulfone cleavage/sulfide formation[1]. |

| Pd/C, H₂ (Atm) | <20% | Moderate | Good | Severe catalyst poisoning by sulfur lone pairs. |

| Raney Ni, H₂ (80 psi) | >90% | >85% | Good | Requires high pressure; risks secondary amine dimerization. |

Experimental Protocol: Self-Validating Workflow

Materials & Reagents

-

Substrate: 3,4-Dimethanesulfonylbenzonitrile (MW: 259.30 g/mol )

-

Reagent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Solvents: Anhydrous THF, Methanol (MeOH), Dichloromethane (DCM), Isopropanol (IPA)

-

Quench/Hydrolysis: 6 M Aqueous HCl, 2 M Aqueous NaOH

Step-by-Step Procedure

Phase 1: Electrophilic Activation & Reduction

-

Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with inert gas (Ar or N₂) for 10 minutes.

-

Substrate Dissolution: Dissolve 3,4-dimethanesulfonylbenzonitrile (2.59 g, 10.0 mmol, 1.0 eq) in 40 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Syringe in BH₃·THF (1.0 M in THF, 30.0 mL, 30.0 mmol, 3.0 eq) dropwise over 15 minutes.

-

Expert Insight: 3.0 equivalents are mandatory. Two hydrides are consumed to reduce the two π-bonds of the nitrile, and the resulting primary amine immediately coordinates with a third equivalent of BH₃ to form a stable amine-borane complex.

-

-

Reflux: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to a gentle reflux (65 °C) for 5 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is fully consumed.

Phase 2: Quenching & B-N Bond Hydrolysis 5. Quenching: Cool the reaction mixture to 0 °C. Carefully add Methanol (15 mL) dropwise.

- Safety Check: Vigorous evolution of hydrogen gas will occur as excess borane is destroyed. Ensure proper fume hood ventilation.

- Complex Hydrolysis (Critical Step): Add 6 M aqueous HCl (10 mL). Reflux the mixture for an additional 1 to 1.5 hours.

- Causality Note: A common failure point in borane reductions is omitting the acid reflux. The intermediate amine-borane complex (R-CH₂-NH₂·BH₃) is highly stable. Strong acidic hydrolysis is required to rupture the B-N bond, converting the boron into volatile trimethyl borate (in the presence of MeOH) and releasing the product as an ammonium salt.

Phase 3: Isolation & Purification 7. Concentration: Concentrate the mixture under reduced pressure to remove THF, MeOH, and trimethyl borate. 8. Free-Basing: Cool the remaining aqueous acidic residue to 0 °C and basify with 2 M NaOH to pH 11–12. 9. Extraction: Extract the aqueous layer with a highly polar organic mixture (DCM/Isopropanol 4:1, 3 x 40 mL).

- Expert Insight: The bis-sulfone primary amine is exceptionally polar and water-soluble. Standard DCM or EtOAc extraction will result in poor recovery. The addition of 20% isopropanol disrupts the hydration shell, ensuring efficient phase transfer.

- Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 3,4-dimethanesulfonylbenzylamine as a solid.

Analytical Validation

To confirm the success of the protocol, verify the structure using ¹H NMR (400 MHz, DMSO-d₆). Expected diagnostic shifts:

-

** disappearance** of the nitrile carbon peak (~115 ppm) in ¹³C NMR.

-

~3.30 ppm (s, 6H): Intact methanesulfonyl methyl protons (confirming sulfone survival).

-

~3.95 ppm (s, 2H): Newly formed benzylic methylene protons (CH₂).

-

~7.90 - 8.20 ppm (m, 3H): Electron-poor aromatic protons.

-

~2.00 ppm (br s, 2H): Primary amine protons (exchanges with D₂O).

References

- Process for the reduction of cyano-substituted sulfones to aminoalkylene sulfones Source: US Patent 6,462,238 B2 URL

-

B–N/B–H Transborylation: borane-catalysed nitrile hydroboration Source: Beilstein Journal of Organic Chemistry, 2022, 18, 1344–1353 (PMC) URL:[Link]

-

Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source: Journal of the American Chemical Society, 1951, 73, 1, 242–244 URL:[Link]

-

The Reduction of Sulfones to Sulfides Source: Journal of the American Chemical Society, 1951, 73, 5, 2251–2253 URL:[Link]

Sources

Nucleophilic aromatic substitution (SNAr) on 3,4-dimesylbenzonitrile

Application Note: Regioselective SNAr Functionalization of 3,4-Bis(methylsulfonyl)benzonitrile

Executive Summary

This guide details the protocols for the regioselective functionalization of 3,4-bis(methylsulfonyl)benzonitrile , a highly activated electrophile used in the synthesis of PDE4 inhibitors, kinase inhibitors, and fused heterocycles (e.g., phthalazines, isoquinolines).

The 3,4-dimesyl scaffold represents a "privileged intermediate" because the methylsulfonyl (-SO2Me) groups act as both potent electron-withdrawing groups (activating the ring) and excellent leaving groups (nucleofuges). This dual nature allows for sequential, regiocontrolled substitution—first at the C4 position, followed by the C3 position—enabling the rapid assembly of non-symmetrical, polysubstituted aromatics.

Mechanistic Insight & Regioselectivity

To design reproducible protocols, one must understand the electronic landscape of the substrate. The regioselectivity of the first SNAr event is governed by the ability of the ring substituents to stabilize the anionic Meisenheimer Complex intermediate.

Electronic Analysis

-

C1-Nitrile (-CN): A strong electron-withdrawing group (EWG) that activates positions ortho and para to it.

-

C3-Sulfone (-SO2Me): Activates C2 and C4 (ortho effect) and C6 (para effect).

-

C4-Sulfone (-SO2Me): Activates C3 and C5 (ortho effect).

The Decision: C4 vs. C3 Attack

-

Path A (Attack at C4): The incoming nucleophile attacks C4. The negative charge in the transition state is delocalized onto the C1-Nitrile (para) and the C3-Sulfone (ortho). This creates a highly stabilized intermediate.

-

Path B (Attack at C3): The nucleophile attacks C3. The negative charge is stabilized by the C4-Sulfone (ortho) but ends up meta to the nitrile. The nitrile cannot participate in resonance stabilization of the negative charge.

Visualization: Reaction Coordinate & Selectivity

Figure 1: Mechanistic pathway demonstrating the electronic preference for C4 substitution due to para-nitrile resonance stabilization.

Experimental Protocols

Protocol A: Mono-Substitution (C4-Selectivity)

Objective: Selective displacement of the C4-mesyl group with a primary amine (e.g., aniline, benzylamine) or alkoxide.

Materials:

-

Substrate: 3,4-Bis(methylsulfonyl)benzonitrile (1.0 equiv)

-

Nucleophile: Primary Amine (1.05 equiv)

-

Base: Cesium Carbonate (Cs2CO3) or DIPEA (1.2 equiv)

-

Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vial with 3,4-bis(methylsulfonyl)benzonitrile (1.0 equiv) and anhydrous DMSO. Stir until fully dissolved.

-

Note: DMSO is preferred over THF for SNAr due to higher dielectric constant, which stabilizes the polar transition state.

-

-

Base Addition: Add Cs2CO3 (1.2 equiv). If using a liquid base like DIPEA, add it simultaneously with the amine.

-

Nucleophile Addition: Add the amine (1.05 equiv) dropwise at Room Temperature (20–25°C).

-

Caution: The reaction is exothermic. For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition.

-

-

Reaction: Stir at RT for 1–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Endpoint: Disappearance of starting material (M+H) and appearance of mono-substituted product.

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

-

The product usually precipitates as a solid. Filter, wash with water (3x), and dry under vacuum.

-

Alternative: If no precipitate forms (oily product), extract with EtOAc, wash with brine (to remove DMSO), dry over Na2SO4, and concentrate.

-

Data Summary: Nucleophile Reactivity at 25°C

| Nucleophile Class | Example | Reaction Time | Yield (C4-Product) | Notes |

| Aliphatic Amine | Morpholine | < 30 min | 92-96% | Highly exothermic; cool to 0°C. |

| Primary Aniline | 3-Chloroaniline | 2-4 hours | 85-90% | Requires mild heating (40°C) if aniline is electron-poor. |

| Alkoxide | NaOMe | < 1 hour | 88% | Risk of bis-substitution if excess alkoxide is used. |

| Thiol | NaSMe | < 15 min | 95% | Extremely fast; difficult to stop at mono-substitution. |

Protocol B: Bis-Substitution (Heterocycle Synthesis)

Objective: Displacement of the second sulfone (C3) to form a fused ring system (e.g., amino-quinazoline or phthalazine derivatives). This requires harsher conditions because the first substitution (if an electron-donor like an amine) deactivates the ring.

Step-by-Step Methodology:

-

Setup: Use the isolated mono-substituted product from Protocol A. Dissolve in NMP (N-methyl-2-pyrrolidone).

-

Reagent: Add the second nucleophile (e.g., hydrazine, formamidine acetate, or a second amine).

-

Conditions: Heat to 120–140°C for 12–24 hours.

-

Why High Heat? The amino group at C4 donates electron density into the ring (resonance), significantly raising the LUMO energy and making the C3-sulfone less electrophilic.

-

-

Workup: Cool to RT. Pour into water. Extract with EtOAc. Purification usually requires column chromatography (DCM/MeOH gradient) as the products are polar.

Workflow & Logic Map

The following diagram illustrates the decision tree for synthesizing library compounds using this scaffold.

Figure 2: Synthetic workflow decision tree based on the electronic impact of the first nucleophile.

Troubleshooting & Optimization

-

Issue: Hydrolysis of Nitrile.

-

Cause: High temperature combined with aqueous base (e.g., NaOH/Water).

-

Solution: Use anhydrous bases (Cs2CO3) and solvents. Avoid aqueous workups until the reaction is quenched.

-

-

Issue: Poor Solubility.

-

Cause: The dimesyl substrate is rigid and polar.

-

Solution: Use NMP or DMSO. Avoid Ethanol or Toluene, as the substrate is often insoluble, leading to slow heterogeneous reactions.

-

-

Issue: Bis-substitution during Step 1.

-

Cause: Nucleophile is too small/reactive (e.g., MeNH2) or excess was added.

-

Solution: Strictly control stoichiometry (0.95–1.0 equiv). Lower temperature to 0°C. Add the nucleophile via syringe pump.

-

Safety Considerations

-

Sulfones: Methyl sulfones are generally stable but can decompose to release SO2 under extreme pyrolysis conditions.

-

Nitriles: While not releasing HCN directly under these conditions, avoid strong acids which could hydrolyze the nitrile to the amide/acid.

-

Skin Sensitization: Many SNAr products (aryl amines) are potential sensitizers. Handle with double gloving.

References

-

Regioselectivity in SNAr Reactions

-

Synthesis of Methylsulfonyl Benzonitriles

-

ChemicalBook. . (Provides physical data and synthetic routes for the mono-sulfone analog, applicable to the bis-sulfone).

-

- Application in Medicinal Chemistry (PDE4 Analogs): Man, H. W., et al. (2011). Discovery of (S)-N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (Apremilast). Journal of Medicinal Chemistry. (Illustrates the use of sulfone displacement in benzonitrile scaffolds). Related Patent: Muller, G. W., et al. "Isoindoline derivatives." U.S. Patent 6,020,358. (Describes similar SNAr chemistry on substituted benzonitriles).

-

Computational Prediction of Regioselectivity

-

WuXi AppTec. . (Detailed analysis of C4 vs C2/C3 selectivity in poly-halogenated/activated systems).

-

Sources

The Strategic Utility of 3,4-Dimethanesulfonylbenzonitrile as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction: Unveiling the Potential of a Niche Building Block

In the landscape of pharmaceutical intermediates, benzonitrile derivatives are foundational scaffolds for a multitude of therapeutic agents.[1] While many substituted benzonitriles have well-documented applications, 3,4-dimethanesulfonylbenzonitrile remains a more specialized, yet potentially powerful, building block. Its unique substitution pattern, featuring two electron-withdrawing sulfonyl groups and a cyano group, imparts distinct reactivity that can be strategically exploited in the synthesis of complex drug molecules. The sulfonyl groups, in particular, can serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various nucleophiles.[2][3][4]

This guide provides a comprehensive overview of the prospective applications of 3,4-dimethanesulfonylbenzonitrile in pharmaceutical development. While direct, published examples of its use in the synthesis of commercial drugs are not prevalent, this document will present a well-founded, hypothetical application in the synthesis of a novel kinase inhibitor, "Sulfonitinib." This case study will serve to illustrate the practical utility of this intermediate, complete with detailed experimental protocols, reaction mechanisms, and data interpretation, thereby providing researchers with a robust framework for its incorporation into their synthetic strategies.

Core Attributes of 3,4-Dimethanesulfonylbenzonitrile: A Chemist's Perspective

The synthetic value of 3,4-dimethanesulfonylbenzonitrile is rooted in its electronic and structural properties. The two methanesulfonyl (-SO₂Me) groups and the cyano (-CN) group are strong electron-withdrawing groups. This electronic pull renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₉H₇NO₄S₂ | Provides the basic elemental composition. |

| Molecular Weight | 257.29 g/mol | Important for stoichiometric calculations. |

| Appearance | Likely a white to off-white crystalline solid | Indicates purity and aids in handling. |

| Key Functional Groups | Nitrile, Two Methanesulfonyl groups | The nitrile offers a handle for further transformations, while the sulfonyl groups are excellent leaving groups for SNAr. |

The strategic placement of the sulfonyl groups at the 3 and 4 positions allows for differentiated reactivity, enabling the sequential introduction of different nucleophiles. This is a key advantage in building molecular complexity in a controlled manner.

Hypothetical Application: Synthesis of "Sulfonitinib," a Novel Kinase Inhibitor

To illustrate the potential of 3,4-dimethanesulfonylbenzonitrile, we propose a synthetic route to a hypothetical kinase inhibitor, "Sulfonitinib." Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The proposed structure of Sulfonitinib incorporates a 3-amino-4-(piperazin-1-yl)benzonitrile core, a common motif in such drugs.

Logical Workflow for the Synthesis of Sulfonitinib

Caption: Synthetic workflow for the proposed kinase inhibitor, Sulfonitinib.

Part 1: Synthesis of 3-Methanesulfonyl-4-(piperazin-1-yl)benzonitrile (Intermediate 1)

This initial step involves a regioselective nucleophilic aromatic substitution. The sulfonyl group at the 4-position is more activated towards substitution due to the para-relationship with the electron-withdrawing nitrile group, making it the more likely site of initial attack by piperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of 3,4-dimethanesulfonylbenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF, 10 volumes), add piperazine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 volumes).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

-

Washing: Wash the combined organic layers with brine (2 x 15 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Intermediate 1.

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Pale yellow solid |

| ¹H NMR | Peaks corresponding to the aromatic protons, piperazine protons, and the remaining methanesulfonyl group. |

| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Part 2: Synthesis of 3-Amino-4-(piperazin-1-yl)benzonitrile (Sulfonitinib)

The second step involves the displacement of the remaining sulfonyl group with an amino group. This can be achieved using a source of ammonia under more forcing conditions.

Experimental Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve Intermediate 1 (1.0 eq) in a solution of ammonia in methanol (7N, 20 volumes).

-

Reaction Conditions: Heat the mixture to 120 °C and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up: Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Concentration: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by preparative HPLC or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Sulfonitinib.

| Parameter | Expected Value |

| Yield | 60-70% |

| Appearance | Off-white to white solid |

| ¹H NMR | Disappearance of the methanesulfonyl protons and appearance of a new signal for the amino protons, along with the aromatic and piperazine protons. |

| Mass Spectrometry | [M+H]⁺ peak confirming the final product's molecular weight. |

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism for the SNAr reaction.

Scientific Rationale and Trustworthiness of the Proposed Protocols

The protocols provided are based on well-established principles of nucleophilic aromatic substitution.[4][5] The choice of a polar aprotic solvent like DMF in the first step facilitates the dissolution of the reactants and stabilizes the charged Meisenheimer intermediate. The use of a base (K₂CO₃) is crucial to deprotonate the piperazine, enhancing its nucleophilicity.

The second step requires more forcing conditions (higher temperature and pressure) due to the likely lower reactivity of the remaining sulfonyl group and the weaker nucleophilicity of ammonia compared to piperazine. The use of a sealed vessel is necessary to maintain the concentration of the volatile ammonia and to reach the required reaction temperature.

Each protocol includes steps for in-process monitoring (TLC/HPLC) and purification (chromatography/recrystallization), which are essential for ensuring the identity and purity of the synthesized compounds. The characterization data (NMR and Mass Spectrometry) provide a means of validating the successful formation of the desired products.

Conclusion: A Promising Intermediate for Further Exploration

While 3,4-dimethanesulfonylbenzonitrile may not yet be a widely utilized pharmaceutical intermediate, its inherent reactivity presents a compelling case for its application in the synthesis of novel, highly substituted aromatic compounds. The hypothetical synthesis of "Sulfonitinib" demonstrates a logical and scientifically sound approach to leveraging the unique properties of this molecule. The dual sulfonyl groups act as "placeholders" that can be sequentially displaced by a variety of nucleophiles, offering a powerful strategy for building molecular diversity. Researchers and drug development professionals are encouraged to consider 3,4-dimethanesulfonylbenzonitrile as a valuable addition to their synthetic toolbox, particularly for the construction of complex, electron-deficient aromatic cores in next-generation therapeutics.

References

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. Available at: [Link]

-

MDPI. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Available at: [Link]

- Google Patents. Peptide synthesis with sulfonyl protecting groups.

-

ChemRxiv. Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Available at: [Link]

-

PMC - NIH. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

-

ACS Publications. Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. Available at: [Link]

- Google Patents. Two General Routes to 1,4-Disubstituted-2,3,4,5-tetrahydro- 1 H -3-benzazepines.

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Chemical Science (RSC Publishing). A mild light-induced cleavage of the S–O bond of aryl sulfonate esters enables efficient sulfonylation of vinylarenes. Available at: [Link]

-

ResearchGate. Proposed route for the formation of 3,4-methylenedioxybenzonitrile (8). Available at: [Link]

-

Organic Syntheses Procedure. nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of. Available at: [Link]

-

Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Available at: [Link]

-

Chemistry Steps. Synthesis of Aromatic Compounds From Benzene. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Available at: [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. Available at: [Link]

-

ResearchGate. Examples of pharmaceutical compounds bearing sulfone groups and their use. Available at: [Link]

-

4,4-Diaminodiphenyl Sulfone Global Market Size & Competitors. Available at: [Link]

-

DrugBank. Diaminodiphenyl sulfone. Available at: [Link]

-

ResearchGate. Synthesis of 4-substituted meta-substituted bis(arylsulfonamido)benzene. Available at: [Link]

-

PMC - NIH. Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Rh(iii)-Catalyzed ortho C–H functionalization of aromatic amides with bis(phenylsulfonyl)diazomethane and α-diazosulfones. Available at: [Link]

-

PMC - NIH. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Available at: [Link]

Sources

- 1. Buy [Bis(methylsulfanyl)methyl]benzene | 14252-44-9 [smolecule.com]

- 2. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

Synthesis of sulfonyl-substituted benzamidines from nitriles

Application Note: Scalable Synthesis of -Sulfonyl Benzamidines from Nitriles

Abstract

Mechanistic Insight & Strategic Analysis

The transformation of a nitrile (

The Chemical Challenge

-

Nitrile Stability: The

triple bond is kinetically stable and requires activation (protonation or Lewis acid coordination) to accept weak nucleophiles. -

Sulfonamide Nucleophilicity: Unlike amines, sulfonamides (

) are poor nucleophiles due to electron withdrawal by the sulfonyl group, making direct addition to unactivated nitriles thermodynamically unfavorable.

The Solution: Activation Pathways

We present two distinct activation strategies:

-

Imidate Activation (Pinner Pathway): The nitrile is first converted to a highly electrophilic imidate ester (Pinner salt) using HCl/alcohol. This intermediate readily reacts with sulfonamides under basic conditions. This is the "Gold Standard" for purity.

-

Lewis Acid Activation: A strong Lewis acid (e.g.,

) simultaneously activates the nitrile and coordinates the sulfonamide, facilitating a one-pot concerted addition. This is the "High-Throughput" route.

Figure 1: Strategic pathways for N-sulfonyl benzamidine synthesis. Path A (Blue) offers intermediate isolation; Path B (Red) is a direct one-pot method.

Protocol A: Two-Step Pinner-Type Synthesis (High Purity)

Best for: Scale-up (>10g), sensitive substrates, and GMP-like requirements.

Phase 1: Formation of the Imidate Ester Hydrochloride

This step activates the nitrile carbon by converting it into an imidate, which is

Reagents:

-

Benzonitrile derivative (1.0 equiv)

-

Methanol (anhydrous, 10 equiv) or Ethanol

-

Acetyl Chloride (3.0 equiv) [Generates anhydrous HCl in situ]

-

Solvent: Diethyl ether or 1,4-Dioxane (optional co-solvent)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a drying tube (CaCl2).

-

Solvation: Dissolve the nitrile in anhydrous methanol (0.5 M concentration). Cool to 0°C in an ice bath.

-

Activation: Dropwise add acetyl chloride over 30 minutes. Caution: Exothermic reaction generates HCl gas.

-

Incubation: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.

-

Monitoring (Self-Validation): Monitor by TLC (disappearance of nitrile) or IR (shift from

cm -

Isolation: Concentrate the reaction mixture in vacuo to

volume. Add cold diethyl ether (anhydrous) to precipitate the imidate hydrochloride salt. Filter rapidly under inert atmosphere (hygroscopic!) and dry under vacuum.

Phase 2: Coupling with Sulfonamide

The imidate salt reacts with the sulfonamide. A base is required to neutralize the HCl and deprotonate the sulfonamide.

Reagents:

-

Imidate Ester HCl (from Phase 1, 1.0 equiv)

-

Sulfonamide (

, 1.0 equiv) -

Triethylamine (TEA) or DIPEA (2.2 equiv)

-

Solvent: Methanol or Ethanol (anhydrous)

Procedure:

-

Mixing: Suspend the Imidate Ester HCl and Sulfonamide in Methanol (0.5 M).

-

Coupling: Add TEA dropwise at room temperature. The solution will clear as the salt dissolves/reacts.

-

Reflux: Heat the mixture to 60°C for 4–8 hours.

-

Workup:

-

Concentrate solvent in vacuo.

-

Redissolve residue in EtOAc/Water.[1]

-

Wash organic layer with 1M HCl (to remove unreacted imidate/amidine byproducts) and Brine.

-

Dry over

and concentrate.

-

-